Goniodiol
Overview
Description
Goniodiol is a bioactive styryllactone known for its cytotoxic properties, particularly against cancer cells. It is a natural product isolated from various species of the genus Goniothalamus, which belongs to the Annonaceae family. The compound has attracted significant attention due to its potential therapeutic applications, leading to numerous studies focused on its total synthesis and structural analysis.
Synthesis Analysis
Several research groups have successfully synthesized goniodiol and its analogs. A notable approach includes the stereoselective synthesis from (-)-D-tartaric acid, which involves an FeCl3 mediated tetrahydrofuran (THF) formation with high selectivity . Another method starts from (S)-glycidol, featuring an oxygen-to-carbon rearrangement for the rapid construction of the functionalized system . The use of commercially available (-)-(2S,3S)-dimethyl D-tartrate as a starting material has also been reported, with a diastereoselective reduction and a reductive cyclization/deoxygenation as key steps . Additionally, syntheses starting from cinnamyl alcohol have been described, utilizing Sharpless asymmetric epoxidation and ring-closing metathesis . A protecting-group-free synthesis inspired by the biosynthesis pathway of styryllactones has been achieved from trans-cinnamaldehyde, which is notable for its high yield and simplicity .
Molecular Structure Analysis
Goniodiol's molecular structure is characterized by a 2,5-disubstituted tetrahydrofuran ring, which is a common motif in many bioactive natural products. The stereocenters within the molecule are critical for its biological activity, and thus, the synthesis methods often focus on achieving high stereoselectivity. Theoretical calculations, such as those based on the semiempirical PM5 method, have been used to study the diastereoselectivity of organometallic reagent additions to key intermediates .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of goniodiol are diverse and include advanced organic synthesis techniques. For instance, oxycarbonylation methodology has been employed for constructing polyhydroxylated substituted heterocycles . In situ generation of unstable aldehydes followed by chemoselective reactions has been used to create diastereomers at specific positions . Palladium(II)-catalyzed oxycarbonylation has also been utilized for efficient construction of the tetrahydrofuran ring with excellent selectivity . High yielding stereoselective transformations have been key in converting intermediates to the desired styryllactones .
Physical and Chemical Properties Analysis
The physical and chemical properties of goniodiol, such as solubility, melting point, and specific optical rotation, are closely related to its molecular structure and purity. These properties are essential for the characterization of the synthesized compound and for confirming its identity. The enantioselective synthesis routes often aim to produce goniodiol with high optical purity, which is crucial for its biological activity . The cytotoxicity of goniodiol and its analogs has been examined, demonstrating its potential as a selective cytotoxin, particularly against HL-60 cells .
Scientific Research Applications
Cytotoxicity Research
- Field : Medical and Biological Research
- Application Summary : Goniodiol has been synthesized and studied for its potent and selective cytotoxicity .
- Methods : The synthesis started from cinnamyl alcohol. The key steps of the synthesis were Sharpless asymmetric epoxidation and cyclization of an acrylate derivative using ring-closing metathesis reaction .
- Results : The cytotoxicity of both enantiomers of goniodiol and 6-epi-goniodiol against HL-60 cells was examined .
Antimicrobiological Activity
- Field : Microbiology
- Application Summary : All stereoisomers of Goniodiol were synthesized from yeast-reduction products and tested for their antimicrobiological activity .
- Methods : The C-6 chiral centers were converted from the chiral centers of the yeast-reduction products. Stereoselective conversion of the alkene, which had been prepared from the yeast-reduction product, to glycol constructed the C-7 and C-8 stereochemistry .
- Results : (þ)-Goniodiol and 7-epi-(þ)-goniodiol showed the highest antibacterial activity (MIC, 3.1 mM) against Yersinia intermedia .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11-8-4-7-10(17-11)13(16)12(15)9-5-2-1-3-6-9/h1-6,8,10,12-13,15-16H,7H2/t10-,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNQVKQMVIXUPZ-RTXFEEFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C(C(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1[C@@H]([C@@H](C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242253 | |
Record name | Goniodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Goniodiol | |
CAS RN |
96422-52-5 | |
Record name | Goniodiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96422-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Goniodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Goniodiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70242253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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